molecular formula C11H10N2O5 B8349752 4-Cyclopropanecarbonylamino-3-nitro-benzoic acid

4-Cyclopropanecarbonylamino-3-nitro-benzoic acid

Cat. No. B8349752
M. Wt: 250.21 g/mol
InChI Key: KAWULDSXPUZAKN-UHFFFAOYSA-N
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Patent
US04001218

Procedure details

The acylation of 7.0 g (0.0384 mol) of 3-nitro-4-amino-benzoic acid with 4.42 g (0.0423 mol) of cyclopropanecarboxylic acid chloride was carried out as described in Example 3.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH2:13])[C:7]([OH:9])=[O:8])([O-:3])=[O:2].[CH:14]1([C:17](Cl)=[O:18])[CH2:16][CH2:15]1>>[CH:14]1([C:17]([NH:13][C:12]2[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=2[N+:1]([O-:3])=[O:2])=[O:18])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1N
Step Two
Name
Quantity
4.42 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(=O)NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.